molecular formula C28H27N3O2 B14060302 2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid allyl ester

2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid allyl ester

Cat. No.: B14060302
M. Wt: 437.5 g/mol
InChI Key: LSYZWILWBZGXQL-UHFFFAOYSA-N
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Description

(S)-2-AMINO-3-(1-TRITYL-1H-IMIDAZOL-4-YL)-PROPIONIC ACID ALLYL ESTER is a complex organic compound that features a trityl-protected imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-AMINO-3-(1-TRITYL-1H-IMIDAZOL-4-YL)-PROPIONIC ACID ALLYL ESTER typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents such as tetrahydrofuran and methanol, and bases like sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

(S)-2-AMINO-3-(1-TRITYL-1H-IMIDAZOL-4-YL)-PROPIONIC ACID ALLYL ESTER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to remove the trityl protecting group.

    Substitution: The allyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can lead to the removal of the trityl group, exposing the imidazole ring.

Scientific Research Applications

(S)-2-AMINO-3-(1-TRITYL-1H-IMIDAZOL-4-YL)-PROPIONIC ACID ALLYL ESTER is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for (S)-2-AMINO-3-(1-TRITYL-1H-IMIDAZOL-4-YL)-PROPIONIC ACID ALLYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The trityl group provides steric protection, allowing selective reactions at other sites on the molecule. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Trityl-1H-imidazole-4-carboxylic acid
  • 1-Trityl-1H-imidazol-4-yl)ethanone
  • (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid

Uniqueness

(S)-2-AMINO-3-(1-TRITYL-1H-IMIDAZOL-4-YL)-PROPIONIC ACID ALLYL ESTER is unique due to its combination of an amino acid backbone with a trityl-protected imidazole ring and an allyl ester group. This unique structure allows for selective reactions and applications in various fields of research .

Properties

Molecular Formula

C28H27N3O2

Molecular Weight

437.5 g/mol

IUPAC Name

prop-2-enyl 2-amino-3-(1-tritylimidazol-4-yl)propanoate

InChI

InChI=1S/C28H27N3O2/c1-2-18-33-27(32)26(29)19-25-20-31(21-30-25)28(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h2-17,20-21,26H,1,18-19,29H2

InChI Key

LSYZWILWBZGXQL-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N

Origin of Product

United States

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